molecular formula C14H16IN5O6 B11829323 [(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl hydrogen carbonate

[(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl hydrogen carbonate

Cat. No.: B11829323
M. Wt: 477.21 g/mol
InChI Key: VJBNXLKCCQZWKM-GZCUOZMLSA-N
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Description

[(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl hydrogen carbonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a purine base, a furan ring, and a carbonate group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl hydrogen carbonate typically involves multiple steps:

    Formation of the Purine Base: The purine base, 6-amino-2-iodopurine, can be synthesized through iodination of 6-aminopurine using iodine and a suitable oxidizing agent.

    Construction of the Furan Ring: The furan ring is formed through a cyclization reaction involving a suitable precursor, such as a diol or an epoxide.

    Coupling of the Purine Base and Furan Ring: The purine base is then coupled with the furan ring through a glycosylation reaction, typically using a Lewis acid catalyst.

    Introduction of the Carbonate Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl hydrogen carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the purine base can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound, potentially including carboxylic acids or ketones.

    Reduction: Reduced derivatives, such as alcohols or amines.

    Substitution: Substituted purine derivatives with various functional groups replacing the iodine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl hydrogen carbonate involves its interaction with specific molecular targets. These targets may include:

    DNA: The compound may intercalate into DNA, disrupting its structure and function.

    Proteins: It may bind to specific proteins, inhibiting their activity or altering their function.

    Enzymes: The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

[(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl hydrogen carbonate can be compared with other similar compounds, such as:

    [(3aR,4R,6R,6aS)-4-(6-amino-2-chloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl hydrogen carbonate: Similar structure but with a chlorine atom instead of iodine.

    [(3aR,4R,6R,6aS)-4-(6-amino-2-bromopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl hydrogen carbonate: Similar structure but with a bromine atom instead of iodine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C14H16IN5O6

Molecular Weight

477.21 g/mol

IUPAC Name

[(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl hydrogen carbonate

InChI

InChI=1S/C14H16IN5O6/c1-14(2)25-7-5(3-23-13(21)22)24-11(8(7)26-14)20-4-17-6-9(16)18-12(15)19-10(6)20/h4-5,7-8,11H,3H2,1-2H3,(H,21,22)(H2,16,18,19)/t5-,7+,8-,11-/m1/s1

InChI Key

VJBNXLKCCQZWKM-GZCUOZMLSA-N

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=C(N=C43)I)N)COC(=O)O)C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=C(N=C43)I)N)COC(=O)O)C

Origin of Product

United States

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